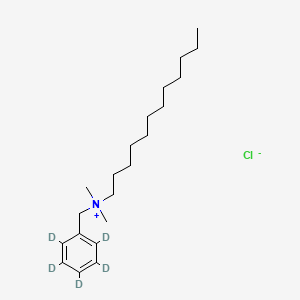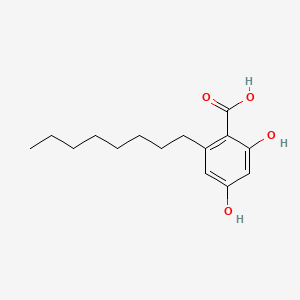
2,4-Dihydroxy-6-octylbenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxy-6-octylbenzoic Acid is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.34 g/mol. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and an octyl group at the 6 position. This compound is often used as a building block and a useful synthesis intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dihydroxy-6-octylbenzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of resorcinol with sodium alcoholate in an alcohol solution, followed by carboxylation using carbon dioxide under supercritical conditions . The reaction typically takes place in a high-pressure kettle, and the resulting product is purified by filtration and acidification .
Industrial Production Methods
Industrial production of this compound often employs the Kolbe-Schmitt reaction, where resorcinol is reacted with alkali metal bicarbonate or carbonate in a carbon dioxide atmosphere . This method is advantageous due to its high yield and cost-effectiveness, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2,4-Dihydroxy-6-octylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated benzoic acid derivatives.
科学的研究の応用
2,4-Dihydroxy-6-octylbenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dihydroxy-6-octylbenzoic Acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as p-hydroxybenzoate hydroxylase, which plays a role in microbial metabolism . The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, thereby affecting their function .
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzoic Acid: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
2,4-Dihydroxy-6-methylbenzoic Acid: Contains a shorter alkyl chain, which may influence its solubility and reactivity.
Uniqueness
2,4-Dihydroxy-6-octylbenzoic Acid is unique due to its long octyl chain, which enhances its hydrophobicity and allows it to interact more effectively with lipid membranes and hydrophobic protein pockets. This property makes it particularly useful in applications requiring enhanced membrane permeability and interaction with hydrophobic targets.
特性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC名 |
2,4-dihydroxy-6-octylbenzoic acid |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19/h9-10,16-17H,2-8H2,1H3,(H,18,19) |
InChIキー |
YLBZLJOTMQEWDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


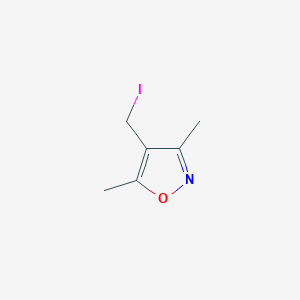
![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
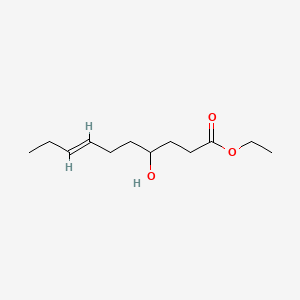
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)

![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
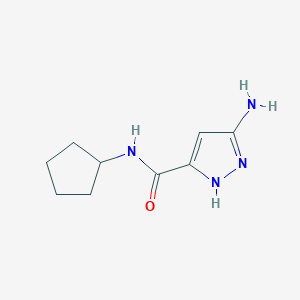
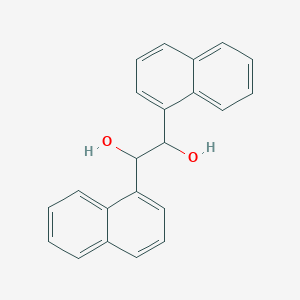
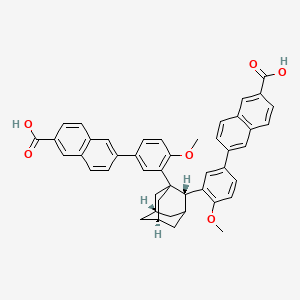
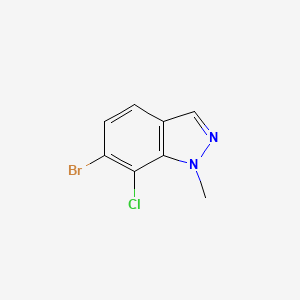
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
